molecular formula C14H14N2O3S B2573222 2-((5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid CAS No. 831194-99-1

2-((5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid

Cat. No. B2573222
CAS RN: 831194-99-1
M. Wt: 290.34
InChI Key: AMBBLNLBQADFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate with various amines and hydrazine hydrate . This compound was synthesized previously in moderate yields by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide .


Molecular Structure Analysis

The molecular structure of “2-((5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with a benzyl group, a methyl group, and a thioacetic acid group.


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily nucleophilic substitutions . For instance, it reacts with hydrazine hydrate to produce 2-hydrazinyl-6-methylpyrimidin-4(3H)-one . When reacted with aniline, it results in the substitution of the R-sulfanyl group with the formation of 2-anilinopyrimidine .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound of interest is related to thioxopyrimidine derivatives, which have been synthesized through various chemical reactions. For instance, thioxopyrimidine derivatives have been prepared via Biginelli cyclocondensation reaction, yielding high biological activity compounds characterized by analytical and spectroscopic studies (Aslanoğlu et al., 2007). These compounds exhibit significant potential in various chemical transformations, leading to the synthesis of new heterocyclic compounds with diverse biological activities.

Biological Activities

Some derivatives related to the compound have been evaluated for their biological activities. For example, derivatives of thioxopyrimidine have been synthesized and assessed for their anti-inflammatory activity, demonstrating moderate effectiveness in vivo compared to standard drugs like diclofenac sodium (Bahekar & Shinde, 2004). Such studies highlight the potential therapeutic applications of these compounds in treating inflammation-related conditions.

Aldose Reductase Inhibition

Another significant area of research involves the evaluation of thienopyrimidin derivatives as aldose reductase inhibitors. These compounds have been tested in vitro for their ability to inhibit aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. Some derivatives exhibited potent inhibitory activity, underscoring their potential as therapeutic agents for managing diabetes-related complications (Ogawva et al., 1993).

Antimicrobial Activities

Thioxopyrimidine derivatives have also been synthesized and tested for their antimicrobial properties. Certain compounds showed good antimicrobial activities comparable to established antibiotics like streptomycin and fusidic acid. This suggests their potential application in developing new antimicrobial agents to combat infectious diseases (Sabry et al., 2013).

Future Directions

The future directions for “2-((5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid” could involve further exploration of its potential applications as a drug molecule. More research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in treating various diseases and infections .

properties

IUPAC Name

2-[(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-9-11(7-10-5-3-2-4-6-10)13(19)16-14(15-9)20-8-12(17)18/h2-6H,7-8H2,1H3,(H,17,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBBLNLBQADFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid

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